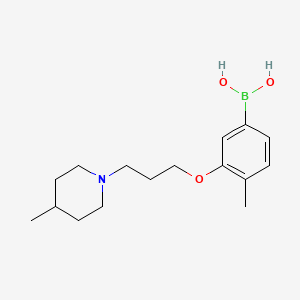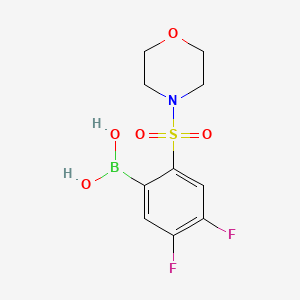
1-((1-éthyl-3,5-diméthyl-1H-pyrazol-4-yl)méthyl)pipéridin-4-amine
Vue d'ensemble
Description
1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine is a useful research compound. Its molecular formula is C13H24N4 and its molecular weight is 236.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antileishmaniennes et antimalariennes
Ce composé a montré un potentiel prometteur dans le traitement des maladies parasitaires. Une étude a indiqué qu'un dérivé de ce composé a présenté une activité in vitro puissante contre la forme promastigote de Leishmania, un parasite responsable de la leishmaniose . L'affinité de liaison du composé au site actif de l'enzyme LmPTR1, qui est essentielle à la survie du parasite, suggère son potentiel en tant qu'agent antileishmanien. De plus, sa similitude structurelle avec des agents antimalariens connus suggère une efficacité potentielle contre les parasites responsables du paludisme.
Potentiel thérapeutique en pharmacologie
En pharmacologie, les dérivés du composé ont été explorés pour leurs propriétés antimicrobiennes. La recherche a mis en évidence le potentiel antimicrobien de dérivés indoliques similaires, suggérant que ce composé pourrait être modifié pour améliorer son efficacité contre les infections microbiennes .
Recherche biochimique
Dans le domaine de la biochimie, des composés comme la 1-((1-éthyl-3,5-diméthyl-1H-pyrazol-4-yl)méthyl)pipéridin-4-amine sont précieux pour leur réactivité. Ils peuvent être utilisés comme réactifs dans diverses réactions biochimiques, telles que le couplage de Suzuki et l'azidation catalysée par le cuivre, qui sont essentielles à la synthèse de molécules complexes .
Propriétés
IUPAC Name |
1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4/c1-4-17-11(3)13(10(2)15-17)9-16-7-5-12(14)6-8-16/h12H,4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGONQHKYLDRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN2CCC(CC2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


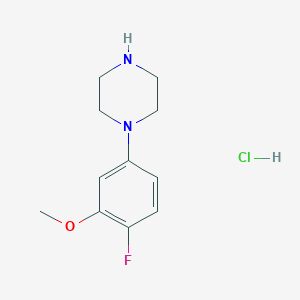
![1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458484.png)


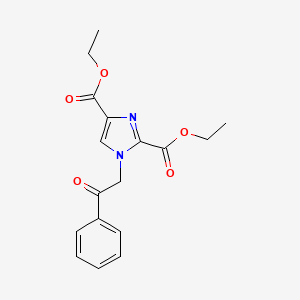
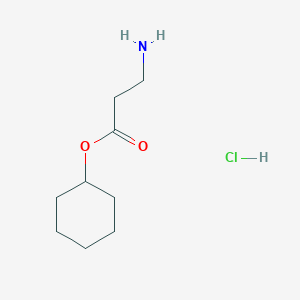
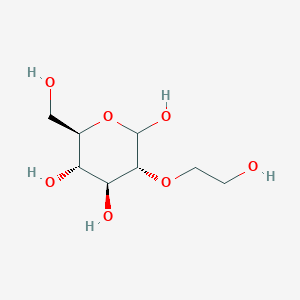
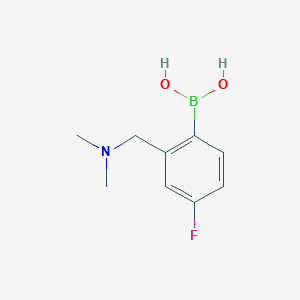
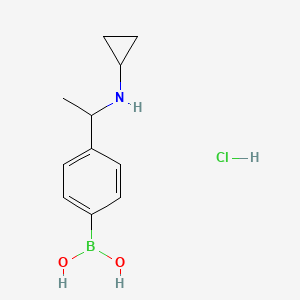
![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)
![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)
